molecular formula C9H8N2O2S B1659839 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- CAS No. 68342-51-8

2-Propenenitrile, 3-amino-2-(phenylsulfonyl)-

Cat. No.: B1659839
CAS No.: 68342-51-8
M. Wt: 208.24 g/mol
InChI Key: KHHBTMWGMOVXHF-UHFFFAOYSA-N
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Description

2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- is a chemical compound with the molecular formula C9H8N2O2S and a molecular weight of 208.24 g/mol . It is also known by its synonym, 3-amino-2-(phenylsulfonyl)acrylonitrile . This compound is characterized by the presence of a nitrile group, an amino group, and a phenylsulfonyl group attached to a propenenitrile backbone.

Preparation Methods

The synthesis of 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- can be achieved through various synthetic routes. One common method involves the reaction of a suitable acrylonitrile derivative with a phenylsulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions . The reaction typically proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the nitrile group to an amine group.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- can be compared with other similar compounds, such as:

The uniqueness of 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.

Properties

IUPAC Name

3-amino-2-(benzenesulfonyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-6-9(7-11)14(12,13)8-4-2-1-3-5-8/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHBTMWGMOVXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399854
Record name 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68342-51-8
Record name 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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